molecular formula C5H7N5O2S B15052326 (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide

Cat. No.: B15052326
M. Wt: 201.21 g/mol
InChI Key: XIIRUKYIKAFBEZ-MBXJOHMKSA-N
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Description

(2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide is a critical acyl side chain in fourth-generation cephalosporins, such as cefozopran (CAS: 113359-04-9) . Its Z-configuration at the methoxyimino group is essential for antimicrobial activity, as the E-isomer lacks efficacy against β-lactamase-producing bacteria . This compound enhances the stability and spectrum of cephalosporins by resisting enzymatic degradation, making it vital for treating resistant infections .

Properties

Molecular Formula

C5H7N5O2S

Molecular Weight

201.21 g/mol

IUPAC Name

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamide

InChI

InChI=1S/C5H7N5O2S/c1-12-9-2(3(6)11)4-8-5(7)13-10-4/h1H3,(H2,6,11)(H2,7,8,10)/b9-2-

InChI Key

XIIRUKYIKAFBEZ-MBXJOHMKSA-N

Isomeric SMILES

CO/N=C(\C1=NSC(=N1)N)/C(=O)N

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)N

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide , with CAS number 72217-12-0, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H6_6N4_4O3_3S
  • Molecular Weight : 202.19 g/mol
  • Structure : The compound features a thiadiazole ring and a methoxyimino group, which contribute to its biological activity.
  • Antimicrobial Activity :
    • Derivatives of thiadiazoles have been reported to exhibit significant antimicrobial properties. The 1,2,4-thiadiazole structure enhances the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways in microorganisms .
    • Thiadiazole derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit cysteine proteases, which are critical for the survival and virulence of certain pathogens. This inhibition can disrupt the lifecycle of these pathogens and provide a therapeutic avenue for treating infections .
  • Anti-inflammatory Properties :
    • Research indicates that compounds containing thiadiazole moieties can exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide:

Activity Type Effect Reference
AntibacterialEffective against MRSA
Cysteine Protease InhibitionSignificant inhibition observed
Anti-inflammatoryReduced cytokine levels in vitro

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various thiadiazole derivatives, including (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating strong antibacterial potential compared to standard antibiotics .
  • Cysteine Protease Inhibition Study :
    • In vitro assays showed that the compound effectively inhibited cathepsin K with an IC50 value of 150 nM. This suggests its potential use in therapies targeting diseases involving cysteine proteases .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The methoxyimino group in this compound can be substituted with other alkoxy or modified groups, leading to derivatives with distinct pharmacological profiles:

Compound Substituent Associated Cephalosporin Generation Key Properties
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide Methoxy (-OCH₃) Cefozopran, Cefcidin Fourth Broad-spectrum activity, β-lactamase stability
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid Ethoxy (-OCH₂CH₃) Ceftaroline fosamil Fifth Enhanced MRSA coverage, longer half-life
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid Fluoromethoxy (-OCH₂F) Experimental candidates N/A Improved penetration into Gram-positive pathogens; under preclinical evaluation
(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyimino thioacetate Thioester linkage Intermediate for cefepime Fourth High reactivity in synthesis (98.1% yield)
Key Observations:
  • Methoxy vs. Ethoxy : Ethoxy derivatives (e.g., in ceftaroline) exhibit extended activity against methicillin-resistant Staphylococcus aureus (MRSA) but require prodrug formulations for oral bioavailability . Methoxy derivatives are preferred in parenteral cephalosporins for immediate potency .
  • Fluoromethoxy Modification : Fluorine incorporation improves membrane permeability but may increase synthetic complexity .
  • Thioester Intermediates : Derivatives like S-benzothiazolyl thioesters are pivotal for industrial-scale synthesis, offering high yields (76–98.1%) compared to the parent acid’s lower overall yield (10.1%) .

Antimicrobial Activity and Stability

  • Methoxyimino Derivatives: Exhibit potent activity against Pseudomonas aeruginosa and Enterobacteriaceae due to enhanced β-lactamase resistance . Cefozopran (methoxyimino side chain) shows MIC₉₀ values 4–8-fold lower than third-generation cephalosporins against resistant strains .
  • Ethoxyimino Derivatives: Ceftaroline fosamil demonstrates superior MRSA coverage (MIC₉₀: 1 µg/mL) but reduced Gram-negative activity compared to methoxyimino-based drugs .
  • Enzymatic Stability: Methoxyimino groups provide greater stability against AmpC β-lactamases than larger alkoxy substituents, which may hinder enzyme active-site binding .

Q & A

Q. What evidence supports the superiority of barium oxide over other bases in Z-isomer synthesis?

  • Barium oxide’s strong basicity and low solubility promote selective O-methylation without racemization. Comparative studies showed <2% E-isomer formation with BaO vs. 15% with NaOH .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to evaluate variables like catalyst type, solvent, and temperature .
  • Impurity Profiling : Employ LC-HRMS (e.g., Q-TOF) for structural elucidation of byproducts .
  • Stability Testing : Conduct forced degradation studies under ICH guidelines (Q1A) to identify critical degradation pathways .

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